BenchChemオンラインストアへようこそ!

N-(7-(4-Methylbenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

Lipophilicity Drug-likeness Membrane permeability

N-(7-(4-Methylbenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide (CAS 714204-59-8) is a synthetic small molecule (C₁₈H₁₇NO₄, MW 311.33 g/mol) built on a 2,3-dihydro-1,4-benzodioxane core, featuring a 4-methylbenzoyl substituent at position 7 and an acetamide group at position 6. Computed physicochemical parameters include a consensus LogP of 2.96 and a topological polar surface area (TPSA) of 64.63 Ų, with four hydrogen bond acceptors, one hydrogen bond donor, and three rotatable bonds.

Molecular Formula C18H17NO4
Molecular Weight 311.3 g/mol
Cat. No. B11766792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(7-(4-Methylbenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
Molecular FormulaC18H17NO4
Molecular Weight311.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2NC(=O)C)OCCO3
InChIInChI=1S/C18H17NO4/c1-11-3-5-13(6-4-11)18(21)14-9-16-17(23-8-7-22-16)10-15(14)19-12(2)20/h3-6,9-10H,7-8H2,1-2H3,(H,19,20)
InChIKeyQBASWUAPXAEWSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(7-(4-Methylbenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide (CAS 714204-59-8): Core Identity and Physicochemical Profile for Research Sourcing


N-(7-(4-Methylbenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide (CAS 714204-59-8) is a synthetic small molecule (C₁₈H₁₇NO₄, MW 311.33 g/mol) built on a 2,3-dihydro-1,4-benzodioxane core, featuring a 4-methylbenzoyl substituent at position 7 and an acetamide group at position 6 . Computed physicochemical parameters include a consensus LogP of 2.96 and a topological polar surface area (TPSA) of 64.63 Ų, with four hydrogen bond acceptors, one hydrogen bond donor, and three rotatable bonds . The 1,4-benzodioxane scaffold, also termed benzodioxan, is a recognized privileged structure in medicinal chemistry, historically employed in the design of ligands targeting adrenergic receptors, serotonin receptors, kinases, and various enzymes . The compound is commercially supplied at ≥98% purity (HPLC) under ISO-certified quality management, making it suitable for pharmaceutical R&D and quality control workflows .

Why N-(7-(4-Methylbenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide Cannot Be Replaced by a Generic Benzodioxin Acetamide


Benzodioxin acetamides are not a monolithic compound class. The regiospecific placement of the 4-methylbenzoyl ketone at position 7 combined with the acetamide at position 6 of the 2,3-dihydro-1,4-benzodioxane ring differentiates this compound from all other commercially available in-class analogs . Unsubstituted or mono-substituted benzodioxin acetamides such as N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (MW 193.20) lack the aromatic ketone pharmacophore and the substantial lipophilic bulk contributed by the 4-methylbenzoyl group, which shifts LogP from approximately 0.3–1.5 for simple benzodioxin acetamides to 2.96 for the target compound . Positional isomers (e.g., 1,4-benzodioxin-5-acetamide derivatives) differ in substitution geometry, altering hydrogen-bonding networks and molecular recognition . The 4-methylbenzoyl moiety introduces a benzophenone-like substructure capable of π–π stacking and hydrophobic contacts that are absent in acetyl or nitro analogs . Even FQI1 (CAS 599151-35-6), which shares the identical molecular formula C₁₈H₁₇NO₄ and molecular weight 311.33, possesses a dihydroquinolinone core rather than a benzodioxane core, making it a structurally and mechanistically distinct chemical entity . Generic substitution among benzodioxin acetamides therefore risks loss of the specific substitution pattern, hydrogen bond capacity, lipophilicity, and scaffold geometry that determine target engagement, solubility, and assay reproducibility.

N-(7-(4-Methylbenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide – Head-to-Head Quantitative Differentiation Data


Lipophilicity Differentiation: LogP 2.96 vs. Simple Benzodioxin Acetamides (LogP ≈ 0.3–1.5)

The target compound demonstrates a computed consensus LogP of 2.96 (ALogP) , which is 1.5–2.7 log units higher than simple benzodioxin acetamides such as 1,4-benzodioxin-5-acetamide, 2,3-dihydro- (LogP ≈ -0.29 to 2.27) and N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (estimated LogP ~1.3–1.5) . This elevated lipophilicity is attributable to the 4-methylbenzoyl substituent and places the compound closer to the optimal LogP range of 1–3 for CNS drug candidates while remaining within Lipinski's rule-of-five compliant space.

Lipophilicity Drug-likeness Membrane permeability Physicochemical profiling

TPSA Value of 64.63 Ų: Balanced Polarity Differentiating from Nitro and Unsubstituted Analogs

The target compound exhibits a topological polar surface area (TPSA) of 64.63 Ų , which falls within the threshold of <140 Ų for predicted oral bioavailability and <90 Ų for potential CNS penetration. In comparison, the 7-nitro analog N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (C₁₀H₁₀N₂O₅, MW 238.20) has an estimated TPSA >100 Ų due to the nitro group, and the unsubstituted N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has a TPSA of approximately 55–60 Ų but lacks the functional versatility of the benzoyl ketone .

Polar surface area Oral bioavailability Blood-brain barrier penetration Drug design

Isomeric Purity and Scaffold Discrimination: No Overlap with FQI1 Despite Shared Molecular Formula

N-(7-(4-Methylbenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide (C₁₈H₁₇NO₄, MW 311.33) shares its exact molecular formula and weight with FQI1 (CAS 599151-35-6), a known Late SV40 Factor (LSF) transcription inhibitor built on a dihydroquinolinone scaffold . Despite this formula-level identity, the two compounds are non-interchangeable structural isomers with entirely distinct core scaffolds. FQI1 inhibits LSF transactivation with an IC50 of 2.1 µM in NIH/3T3 cells and shows antiproliferative activity (GI50 = 0.79 µM in HeLa, 6.3 µM in A549) , whereas the target benzodioxin compound is not reported to engage LSF. Procurement confusion between these two isomers could lead to erroneous biological annotations and wasted screening resources.

Structural isomerism Scaffold specificity Target selectivity Procurement integrity

Commercial Purity Threshold: ≥98% HPLC with ISO-Certified Quality System vs. 95% Purity Typical of Unsubstituted and Nitro Analogs

The target compound is supplied at ≥98% purity (HPLC) under ISO-certified quality management systems by at least two independent vendors [REFS-1, REFS-2]. In comparison, the closest commercially available benzodioxin acetamide analogs frequently carry lower purity specifications: N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is listed at 95% purity from multiple suppliers , and 1,4-benzodioxin-5-acetamide, 2,3-dihydro- is also typically supplied at 95% . This 3-percentage-point purity difference translates to a minimum impurity burden of ≤2% for the target compound versus ≤5% for comparator analogs, which is significant in dose-response and SAR studies where trace impurities can confound assay readouts.

Compound purity Quality control Reproducibility ISO certification

Benzodioxane Scaffold Versatility: Class-Level Evidence for α-Glucosidase and AChE Inhibition Potential

While direct target-specific bioactivity data for N-(7-(4-methylbenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide are not yet available in peer-reviewed primary literature, closely related 2,3-dihydro-1,4-benzodioxin-6-yl acetamide derivatives bearing a 4-methylphenyl substituent have demonstrated substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (AChE) in standardized enzyme inhibition assays . In the Abbasi et al. 2019 study, benzodioxane sulfonamide acetamides achieved α-glucosidase inhibition with IC50 values in the low micromolar range, supported by molecular docking that confirmed occupancy of the enzyme active site . The target compound's 4-methylbenzoyl ketone, as a carbonyl-containing pharmacophore, may engage similar hydrogen-bond networks, though empirical confirmation is required.

α-Glucosidase inhibition Acetylcholinesterase inhibition Benzodioxane pharmacophore Enzyme screening

Thermal and Storage Stability: Refrigerated Storage (2–8°C) Differentiating from Room-Temperature-Stable Analogs

The target compound requires sealed, dry storage at 2–8°C per vendor specifications , indicating a compound with moderate thermal sensitivity that demands controlled cold-chain logistics. This contrasts with some simpler benzodioxin acetamides such as N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide, which is shipped at room temperature , and 1,4-benzodioxin-5-acetamide derivatives stored long-term in a cool, dry place without explicit refrigeration . The refrigeration requirement suggests the 4-methylbenzoyl group introduces chemical reactivity (e.g., potential for benzophenone-type photochemistry or hydrolytic sensitivity) that is absent in the simpler analogs.

Compound stability Storage conditions Long-term reproducibility Assay readiness

Recommended Application Scenarios for N-(7-(4-Methylbenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide Based on Quantitative Evidence


Medicinal Chemistry Lead Optimization: Benzodioxane Scaffold Diversification for Kinase or Enzyme Inhibitor Programs

The compound's 1,4-benzodioxane core with regiospecific 4-methylbenzoyl and acetamide substitution provides a differentiated chemotype for structure–activity relationship (SAR) exploration within enzyme inhibitor programs . Its LogP of 2.96 and TPSA of 64.63 Ų place it within drug-like chemical space suitable for lead optimization . The benzodioxane class has precedent for α-glucosidase and acetylcholinesterase inhibition , and the 4-methylbenzoyl ketone introduces a hydrogen-bond acceptor and π-stacking element absent in simpler benzodioxin acetamides . Medicinal chemistry teams can use this compound as a starting scaffold for diversification at the acetamide nitrogen or benzoyl para-position.

Pharmacological Screening: Isomer-Specific Procurement to Avoid Formula-Level Confusion with FQI1

Because this compound shares the molecular formula C₁₈H₁₇NO₄ (MW 311.33) with the LSF inhibitor FQI1, procurement by CAS number (714204-59-8) rather than molecular formula is essential . Screening laboratories investigating benzodioxane-based pharmacology should explicitly verify structural identity by NMR or LC-MS upon receipt to exclude the quinolinone isomer FQI1, which has known LSF transcription inhibitory activity (IC50 2.1 µM) and antiproliferative effects in HeLa (GI50 0.79 µM) and A549 (GI50 6.3 µM) cells . This compound serves as a clean negative control for LSF-mediated pathways while enabling benzodioxane-specific target discovery.

Pharmaceutical Quality Control and Reference Standard Development

The availability of this compound at ≥98% purity under ISO-certified quality management [REFS-1, REFS-2] makes it suitable for use as an analytical reference standard in HPLC method development and forced degradation studies. Its defined storage condition (2–8°C, sealed, dry) provides a stability benchmark that QC laboratories can use to establish shelf-life specifications. The TPSA (64.63), LogP (2.96), and hydrogen bond donor/acceptor count (1/4) are well-defined parameters for chromatographic method optimization using reversed-phase HPLC with UV detection.

Computational Chemistry and In Silico Screening Libraries

With precisely computed molecular descriptors (LogP 2.96, TPSA 64.63, 4 H-acceptors, 1 H-donor, 3 rotatable bonds) , this compound is well-suited for inclusion in virtual screening libraries targeting drug-like chemical space. The benzodioxane scaffold has demonstrated docking compatibility with α-glucosidase active sites , and the 4-methylbenzoyl group offers additional pharmacophoric features for structure-based virtual screening against targets requiring aromatic ketone interactions. Computational chemists can use this compound as a query scaffold for pharmacophore-based similarity searching to identify novel bioactive benzodioxane derivatives.

Quote Request

Request a Quote for N-(7-(4-Methylbenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.